![molecular formula VCl2<br>Cl2V B086343 Vanadium dichloride CAS No. 10580-52-6](/img/structure/B86343.png)
Vanadium dichloride
Overview
Description
Vanadium (II) chloride is an inorganic compound with the formula VCl2. It is the most reduced vanadium chloride and is an apple-green solid that dissolves in water to give purple solutions .
Synthesis Analysis
Vanadium dichloride complexes have been prepared and their structures were determined by X-ray crystallography .Molecular Structure Analysis
The molecular geometry of vanadium dichloride has been determined by computations and gas-phase electron diffraction (ED). The structure of the vanadium dichloride dimer has also been calculated .Chemical Reactions Analysis
Vanadium dichloride is used as a specialty reductant in organic chemistry. As an aqueous solution, it converts cyclohexylnitrate to cyclohexanone. It reduces phenyl azide into aniline .Physical And Chemical Properties Analysis
Vanadium dichloride has a molecular weight of 121.84 g/mol. It does not have any hydrogen bond donor or acceptor count. It is unambiguously linear in its 4 Σ g+ ground electronic state .Scientific Research Applications
Catalysis in Polymerization
Vanadium dichloride serves as a catalyst in the polymerization of olefins, particularly ethylene. It is used to create complex catalyst systems that are highly reactive towards olefins, leading to the production of polyolefin . These catalyst systems are crucial for the commercial production of synthetic rubbers like ethylene propylene diene monomer (EPDM) .
Electrocatalysis
In the field of electrocatalysis, Vanadium(II) chloride is investigated for its potential to catalyze reactions in deep eutectic solvents (DESs). DESs are a class of solvents known for their eco-friendly and cost-effective nature, and the use of VCl₂ in such systems could lead to the synthesis of high-value products with minimal environmental impact .
Reductant in Organic Synthesis
Vanadium dichloride is employed as a specialty reductant in organic chemistry. For example, it can convert cyclohexylnitrate to cyclohexanone and reduce phenyl azide to aniline. These reactions are important for the synthesis of various organic compounds .
Electrolyte Additive in Energy Storage
VCl₂ is proposed as an additive in electrolytes for all-vanadium redox flow batteries. The presence of chloride ions from VCl₂ in the electrolyte can improve the reaction activity of the VO₂⁺/VO₂⁺ redox couples, enhancing the performance of these batteries .
Structural Analysis in Coordination Chemistry
Vanadium dichloride complexes are analyzed using X-ray crystallography to understand their structures and properties. These studies are essential for designing new catalysts and understanding the mechanisms of reactions in which vanadium complexes are involved .
Study of Physicochemical Properties
Research involving VCl₂ includes the characterization of vanadium species in mixed chloride solutions. Understanding the interactions and stabilization of vanadium cations in solution is vital for various applications, including catalysis and material science .
Mechanism of Action
Target of Action
Vanadium dichloride (VDC) has been found to interact with several targets in the cell. It has been observed to inhibit the proliferation of mammalian cancer cells . The primary targets of VDC include microtubules and the mitotic kinesin Eg5 . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, while Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis .
Mode of Action
VDC interacts with its targets leading to significant changes in cellular processes. It causes depolymerization of interphase microtubules, blocking cells at mitosis . A considerable proportion of cells treated with VDC exhibit monopolar spindles, indicating a disruption in normal cell division . Additionally, VDC binds to the mitotic kinesin Eg5, inhibiting its basal as well as microtubule-stimulated ATPase activity .
Biochemical Pathways
VDC affects several biochemical pathways. It alters the mitochondrial membrane potential and the expression of bcl2 and bax, proteins involved in the regulation of apoptosis . VDC also disrupts microtubule assembly dynamics, a critical process in cell division . Furthermore, it has been found to oxidize NADH to its active oxygenated form, acting as a prooxidant .
Pharmacokinetics
Studies suggest that vanadium compounds exhibit a one-compartment open model with a first-order rate constant for excretion . The half-life of vanadium compounds in the body is approximately 4.6 to 4.7 days . At steady state, absorption of the administered dose is estimated to be 1 percent or less .
Result of Action
The action of VDC leads to significant molecular and cellular effects. It induces apoptotic cell death in cancer cells by altering the mitochondrial membrane potential and the expression of apoptosis-regulating proteins . The disruption of microtubule assembly dynamics and inhibition of Eg5’s ATPase activity could be plausible mechanisms for the antiproliferative and antimitotic activity of VDC .
Action Environment
The action, efficacy, and stability of VDC can be influenced by various environmental factors. For instance, the presence of an Al cocatalyst has been found to affect the catalytic activity of vanadium complexes . Furthermore, the physiological environment, including pH, redox conditions, and concentration, can impact the behavior of vanadium compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dichlorovanadium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.V/h2*1H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKKORXEUJTBC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[V]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VCl2, Cl2V | |
Record name | vanadium(II) chloride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Vanadium(II)_chloride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147349 | |
Record name | Vanadium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium dichloride | |
CAS RN |
10580-52-6 | |
Record name | Vanadium dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10580-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vanadium(II) chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vanadium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.057 | |
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Record name | Vanadium(II) chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2RJ2EWG4 | |
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Q & A
Q1: What is the molecular formula and weight of vanadium dichloride?
A1: The molecular formula of vanadium dichloride is VCl2. Its molecular weight is 121.84 g/mol [].
Q2: What spectroscopic techniques have been used to characterize VCl2?
A2: Vanadium dichloride has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy [], 51V Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) [], and X-ray absorption near-edge structure (XANES) spectroscopy []. These techniques provide insights into the electronic structure, coordination environment, and oxidation state of vanadium in VCl2.
Q3: What is the molecular geometry of VCl2 in the gas phase?
A3: Gas-phase electron diffraction (ED) studies, supported by computational analysis, have confirmed that vanadium dichloride exists as a linear molecule in its ground electronic state (4Sigma(g)+) [, ].
Q4: Is VCl2 air-sensitive, and how does this impact its handling?
A4: Yes, VCl2 is highly air-sensitive [, ]. It readily reacts with oxygen and moisture in the air. Therefore, handling VCl2 requires strict inert atmosphere conditions, such as using a glovebox or Schlenk techniques, to prevent degradation.
Q5: What happens when VCl2 is heated in a hydrogen atmosphere?
A5: When heated in a hydrogen stream, VCl2 can undergo disproportionation, forming vanadium metal and VCl3. This reaction highlights the thermal instability of VCl2 at elevated temperatures [].
Q6: How does the solubility of VCl2 vary in different solvents?
A6: Vanadium dichloride exhibits variable solubility. It dissolves with decomposition in water but shows good solubility in alcohols, dimethylformamide (DMF), tetrahydrofuran (THF), and ethers []. This solubility profile is essential for choosing appropriate solvents for reactions involving VCl2.
Q7: What are some notable catalytic applications of VCl2?
A7: Vanadium dichloride has shown catalytic activity in various organic reactions, including the conversion of nitro groups to carbonyls [], hydrodehalogenation of α-halo ketones [], reductions [], reductive cleavage of oximes [], and reductive hydrolysis of 2,4-dinitrophenylhydrazine (2,4-DNP) derivatives []. Its ability to facilitate these transformations highlights its versatility as a reducing agent in organic synthesis.
Q8: How does VCl2 contribute to ethylene polymerization?
A8: Vanadium dichloride, often in combination with alkylaluminum compounds, acts as a precursor for catalysts used in ethylene polymerization. The specific catalytic activity and properties of the resulting polyethylene depend on the type of alkylaluminum co-catalyst and reaction conditions [, , , , ]. This interplay highlights the importance of catalyst design and optimization in polymerization processes.
Q9: Are there instances where VCl2 exhibits different activities depending on the co-catalyst used?
A9: Yes, research indicates that the choice of co-catalyst significantly influences the catalytic behavior of VCl2. For instance, in ethylene polymerization, VCl2 combined with methylaluminoxane (MAO) can lead to different product distributions compared to when it's used with diethylaluminum chloride (Et2AlCl) []. This difference suggests the formation of distinct active catalytic species depending on the co-catalyst environment.
Q10: Have computational methods been applied to study VCl2?
A10: Yes, computational chemistry has played a role in understanding VCl2. For example, semi-empirical INDO/S calculations have been employed to investigate the electronic absorption spectrum of VCl2 complexes []. These calculations help interpret experimental data and provide insights into the electronic structure and transitions within the molecule.
Q11: How does modifying the ligands around vanadium in VCl2 affect its reactivity?
A11: Research shows that changing the ligands attached to vanadium in VCl2 significantly influences its reactivity. For example, replacing chlorine ligands with bulkier groups like cyclopentadienyl rings can alter the steric environment around the vanadium center, affecting its accessibility to reactants and thus its catalytic activity [, , ].
Q12: How do alkylaluminum co-catalysts modify the catalytic properties of VCl2 in polymerization reactions?
A12: The interaction between VCl2 and alkylaluminum co-catalysts like MAO or Et2AlCl is crucial for generating the active catalytic species in polymerization reactions. The specific alkylaluminum compound used can influence the oxidation state of vanadium, the structure of the active species, and consequently, the polymerization activity, molecular weight, and microstructure of the resulting polymer [, , ].
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